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Application Note: Solid-Phase Peptide Synthesis of Odorranain-C1

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Compound of Interest		
Compound Name:	Odorranain-C1	
Cat. No.:	B1578467	Get Quote

Introduction

Odorranain-C1 is a 33-amino acid antimicrobial peptide originally identified in the skin secretions of the frog Odorrana grahami.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The peptide has the sequence GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC and contains a disulfide bridge between Cys27 and Cys33, which is crucial for its structure and biological activity.[2] This application note provides a detailed protocol for the chemical synthesis of **Odorranain-C1** using Fmocbased solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the method of choice for the routine synthesis of peptides. It involves the stepwise addition of protected amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α -amino group, in conjunction with acid-labile side-chain protecting groups, is a widely adopted strategy. This approach allows for the efficient synthesis of crude peptides in high yields, which can then be purified to homogeneity.

This document is intended for researchers, scientists, and drug development professionals familiar with peptide chemistry and is designed to provide a comprehensive guide for the successful synthesis and purification of **Odorranain-C1**.

Materials and Reagents



Resins, Amino Acids, and Reagents

Reagent	Vendor	Grade
Fmoc-Cys(Trt)-Wang resin	Various	SPPS Grade
Fmoc-amino acids (with side- chain protection)	Various	SPPS Grade
N,N-Dimethylformamide (DMF)	Various	SPPS Grade
Dichloromethane (DCM)	Various	ACS Grade
Piperidine	Various	ACS Grade
N,N'-Diisopropylcarbodiimide (DIC)	Various	>99%
Oxyma Pure	Various	>99%
Trifluoroacetic acid (TFA)	Various	Reagent Grade
Triisopropylsilane (TIS)	Various	>98%
1,2-Ethanedithiol (EDT)	Various	>98%
Diethyl ether	Various	ACS Grade
Acetonitrile (ACN)	Various	HPLC Grade

Side-Chain Protecting Groups for Amino Acids

Amino Acid	Side-Chain Protecting Group
Lys(Boc)	tert-butyloxycarbonyl
Asp(OtBu)	tert-butyl ester
Ser(tBu)	tert-butyl ether
Thr(tBu)	tert-butyl ether
Cys(Trt)	Trityl
Asn(Trt)	Trityl
Gln(Trt)	Trityl



Experimental Protocols Resin Preparation and Swelling

- Weigh 100 mg of Fmoc-Cys(Trt)-Wang resin (substitution level typically 0.5-1.0 mmol/g) and place it into a suitable solid-phase synthesis vessel.
- Add 2 mL of N,N-Dimethylformamide (DMF) to the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
- After swelling, drain the DMF from the reaction vessel.

Solid-Phase Peptide Synthesis Cycle

The synthesis of the peptide chain is performed by the sequential repetition of a two-step cycle: Fmoc deprotection and amino acid coupling. The following protocol is for the addition of a single amino acid. This cycle is repeated for each amino acid in the **Odorranain-C1** sequence in the reverse order (from C-terminus to N-terminus).

Odorranain-C1 Sequence: Gly-Val-Leu-Gly-Ala-Val-Lys-Asp-Leu-Leu-Ile-Gly-Ala-Gly-Lys-Ser-Ala-Ala-Gln-Ser-Val-Leu-Lys-Thr-Leu-Ser-Cys-Lys-Leu-Ser-Asn-Asp-Cys

2.1. Fmoc Deprotection

- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the deprotection solution.
- Repeat steps 1-3 one more time.
- Wash the resin five times with 2 mL of DMF to remove residual piperidine.
- Wash the resin three times with 2 mL of Dichloromethane (DCM) and then five times with 2 mL of DMF.

2.2. Amino Acid Coupling



- In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid, 4
 equivalents of Oxyma Pure, and 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in 1 mL
 of DMF.
- Pre-activate the mixture by incubating for 5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.
- After the coupling is complete, drain the reaction solution.
- Wash the resin five times with 2 mL of DMF.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Cleavage and Global Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) / H₂O (94:2.5:2.5:1, v/v/v/v).
- Add 2 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
- Wash the resin twice with 0.5 mL of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding 10 mL of cold diethyl ether to the combined filtrate.



- Centrifuge the mixture at 3000 rpm for 5 minutes and discard the supernatant.
- Wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.
- Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation

- Dissolve the crude, linear peptide in 20% acetonitrile in water at a concentration of 0.1 mg/mL.
- Adjust the pH of the solution to 8.0-8.5 by adding a dilute solution of ammonium hydroxide.
- Stir the solution gently and expose it to air for 12-24 hours to allow for oxidative disulfide bond formation.
- Monitor the progress of the cyclization by HPLC-MS.
- Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.
- Lyophilize the cyclized peptide to obtain a crude powder.

Purification and Analysis

- Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect the fractions containing the desired peptide.
- Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Lyophilize the pure fractions to obtain the final Odorranain-C1 peptide as a white powder.



Quantitative Data Summary

Parameter	Expected Value	Notes
Resin Substitution	0.5-1.0 mmol/g	Check manufacturer's specifications.
Amino Acid Equivalents	4 eq.	Relative to the resin substitution.
Coupling Reagent Equivalents	4 eq.	Relative to the resin substitution.
Cleavage Cocktail Volume	2 mL per 100 mg resin	Ensure complete coverage of the resin.
Crude Peptide Yield	60-80%	Varies depending on sequence and synthesis efficiency.
Purity after HPLC	>95%	Target for biological assays.

Diagrams

Caption: Workflow for the solid-phase peptide synthesis of **Odorranain-C1**.

Caption: Primary structure of **Odorranain-C1** with disulfide bridge.

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References

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- To cite this document: BenchChem. [Application Note: Solid-Phase Peptide Synthesis of Odorranain-C1]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1578467#solid-phase-peptide-synthesis-of-odorranain-c1]

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